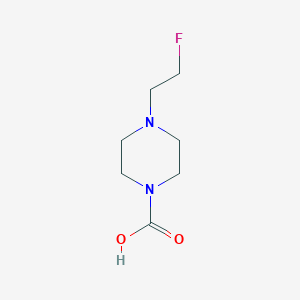

4-(2-Fluoroethyl)piperazine-1-carboxylic acid

Description

4-(2-Fluoroethyl)piperazine-1-carboxylic acid is a fluorinated piperazine derivative characterized by a piperazine ring substituted with a 2-fluoroethyl group and a carboxylic acid moiety. This structure combines the versatility of the piperazine scaffold—a common motif in medicinal chemistry—with the electronegative fluorine atom, which can enhance metabolic stability and modulate pharmacokinetic properties. The fluorine atom in the 2-fluoroethyl group may influence binding affinity, lipophilicity, and enzymatic resistance compared to non-fluorinated analogs .

Properties

CAS No. |

596820-62-1 |

|---|---|

Molecular Formula |

C7H13FN2O2 |

Molecular Weight |

176.19 g/mol |

IUPAC Name |

4-(2-fluoroethyl)piperazine-1-carboxylic acid |

InChI |

InChI=1S/C7H13FN2O2/c8-1-2-9-3-5-10(6-4-9)7(11)12/h1-6H2,(H,11,12) |

InChI Key |

PGSFJNUWETZFFW-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCF)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoroethyl)piperazine-1-carboxylic acid typically involves the reaction of piperazine with 2-fluoroethyl halides under basic conditions. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general principles of large-scale synthesis of piperazine derivatives involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoroethyl)piperazine-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.

Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Alcohols or amines derived from the reduction of the carboxylic acid group.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

4-(2-Fluoroethyl)piperazine-1-carboxylic acid is primarily recognized for its role as a precursor in the synthesis of various pharmaceutical agents, especially those targeting the neurokinin-1 (NK1) receptor. The NK1 receptor is implicated in several physiological processes, including pain perception, mood regulation, and the emetic response.

Case Study: Vestipitant

One notable derivative of this compound is vestipitant, which has been characterized as a potent and selective NK1 receptor antagonist. In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of piperazine derivatives to enhance their affinity for the NK1 receptor. Among these, vestipitant demonstrated significant in vitro potency and favorable pharmacokinetic properties, leading to its selection as a drug candidate for further development .

Neuropharmacology

The compound is also being explored for its potential effects on neurotransmission, particularly concerning glutamatergic systems. Research indicates that derivatives of this compound can function as ligands for NMDA receptors, which are critical in synaptic plasticity and memory function.

Case Study: NMDA Ligands

In a study that evaluated various piperazine derivatives, including those containing the 4-(2-Fluoroethyl) moiety, researchers investigated their efficacy as NMDA receptor ligands. The findings suggested that these compounds could modulate glutamatergic neurotransmission, potentially offering therapeutic avenues for conditions such as schizophrenia and Alzheimer's disease .

Synthetic Intermediate

This compound serves as an important synthetic intermediate in the development of oxazolidinone antibiotics. These antibiotics are known for their effectiveness against gram-positive bacteria and are particularly valuable in treating infections caused by resistant strains.

Synthesis of Oxazolidinones

The synthesis process involves using this compound as a key building block to create oxazolidinone derivatives. These compounds inhibit protein synthesis by preventing the formation of the ribosomal initiation complex, thus demonstrating a novel mechanism of action against resistant pathogens .

Data Table: Overview of Applications

Mechanism of Action

The mechanism of action of 4-(2-Fluoroethyl)piperazine-1-carboxylic acid is not fully understood. piperazine derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. For example, some piperazine compounds act as GABA receptor agonists, which can influence neurotransmission . The fluoroethyl group may enhance the compound’s ability to cross biological membranes and interact with target molecules.

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

4-(2-Fluoroethyl)piperazine-1-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a piperazine ring with a carboxylic acid functional group and a fluorinated ethyl substituent, which may influence its interaction with biological targets.

The compound exhibits notable biological activity primarily through its interaction with various receptors and enzymes. It has been studied for its potential as a receptor antagonist, particularly targeting the neurokinin-1 (NK1) receptor, which is implicated in pain and anxiety pathways.

Pharmacological Studies

Research indicates that this compound demonstrates significant in vitro activity as an NK1 receptor antagonist. In studies, it has been shown to bind effectively to the receptor, leading to inhibition of neurokinin signaling pathways. This property suggests potential applications in treating conditions such as depression and anxiety disorders.

Data Table: Biological Activity Overview

Case Study 1: NK1 Receptor Antagonism

In a study focused on the development of novel NK1 receptor antagonists, this compound was synthesized and evaluated. The compound exhibited strong binding affinity to the NK1 receptor, demonstrating its potential as a therapeutic agent for conditions related to stress and anxiety disorders. The pharmacokinetic profile indicated favorable absorption and distribution characteristics, making it a promising candidate for further development.

Case Study 2: Anticancer Activity

Another investigation explored the anticancer properties of piperazine derivatives, including this compound. The compound was tested against various cancer cell lines, showing significant cytotoxic effects and induction of apoptosis. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and proliferation, highlighting its potential as an anticancer agent.

Research Findings

Recent studies have expanded on the biological applications of piperazine derivatives. For instance, modifications to the piperazine structure have been shown to enhance activity against specific targets, including cancer cells and neurotransmitter receptors. The fluorinated ethyl group appears to play a critical role in enhancing binding affinity and selectivity towards biological targets.

Q & A

Basic: What are the established synthetic routes for 4-(2-fluoroethyl)piperazine-1-carboxylic acid, and what reaction conditions are critical for optimizing yield?

Answer:

Synthesis typically involves functionalizing the piperazine core. Key steps include:

- Fluoroethylation : Introducing the 2-fluoroethyl group via nucleophilic substitution using 1-bromo-2-fluoroethane under basic conditions (e.g., KCO in acetonitrile) .

- Carboxylic Acid Formation : Hydrolysis of ester precursors (e.g., tert-butyl esters) using trifluoroacetic acid (TFA) or HCl in dioxane .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product.

Critical Conditions : - Temperature control during fluorination to minimize side reactions.

- Use of anhydrous solvents to prevent hydrolysis of intermediates.

- Catalytic Cu(I) for azide-alkyne cycloaddition if click chemistry is employed .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

- NMR : and NMR confirm fluorine placement and piperazine ring conformation. NMR verifies carboxylic acid formation .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns, critical for understanding solid-state interactions (e.g., N–H⋯O bonds in carboxylate groups) .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI-MS for [M+H] ion).

Advanced: How can researchers optimize synthetic protocols to address low yields in fluorinated piperazine derivatives?

Answer:

- Catalyst Screening : Test Pd/Cu catalysts for fluorination efficiency.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to stabilize intermediates .

- Reagent Ratios : Adjust stoichiometry of 2-fluoroethyl bromide (1.2–1.5 equiv.) to reduce unreacted starting material.

- In Situ Monitoring : Use TLC or inline FTIR to track reaction progress and identify byproducts.

Advanced: What stability challenges arise during storage or handling, and how can they be mitigated?

Answer:

- Hydrolytic Degradation : The carboxylic acid group is prone to esterification or decarboxylation. Store under inert gas (N) at −20°C in amber vials .

- Thermal Sensitivity : Avoid heating above 80°C; DSC analysis can determine decomposition thresholds.

- Light Sensitivity : Fluorinated groups may undergo photodegradation; UV-stable packaging is recommended .

Basic: How should researchers design biological activity assays for this compound?

Answer:

- Target Selection : Prioritize receptors where piperazine derivatives show affinity (e.g., serotonin or dopamine receptors) .

- In Vitro Assays :

- Molecular Docking : Utilize software (AutoDock Vina) to predict binding modes to targets like G protein-coupled receptors (GPCRs) .

Advanced: How can contradictory data on biological activity or synthetic outcomes be resolved?

Answer:

- Reproducibility Checks : Validate protocols across labs, ensuring identical reagents (e.g., anhydrous DMF purity).

- Structural Reanalysis : Re-examine crystallographic data to rule out polymorphic variations .

- Meta-Analysis : Compare literature results (e.g., IC values) while accounting for assay conditions (pH, cell lines) .

- Computational Modeling : DFT studies can explain electronic effects of fluorine substitution on reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.